Product packaging for (2-Phenoxyphenyl)methanamine(Cat. No.:CAS No. 107624-14-6)

(2-Phenoxyphenyl)methanamine

Cat. No.: B169538
CAS No.: 107624-14-6
M. Wt: 199.25 g/mol
InChI Key: WXCFCNCGPYJALB-UHFFFAOYSA-N
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Description

(2-Phenoxyphenyl)methanamine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate for the development of novel pharmacologically active compounds. Structurally related phenoxyphenyl-methanamine derivatives have been extensively utilized in Quantitative Structure-Activity Relationship (QSAR) studies to model and optimize activities against significant biological targets such as the 5-HT2A receptor and the Serotonin Transporter (SERT) . This compound family provides a versatile template for designing molecules that interact with the central nervous system. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting. For comprehensive data, including structural and spectroscopic details, researchers are advised to consult specialized chemical databases and literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B169538 (2-Phenoxyphenyl)methanamine CAS No. 107624-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCFCNCGPYJALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590019
Record name 1-(2-Phenoxyphenyl)methanamine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-14-6
Record name 1-(2-Phenoxyphenyl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID20590019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenoxyphenyl)methanamine
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Methodologies for the Synthesis of 2 Phenoxyphenyl Methanamine

Established Synthetic Pathways and Routes

Established methods for synthesizing (2-Phenoxyphenyl)methanamine primarily rely on the chemical reduction of precursor compounds such as nitriles and aldehydes. These pathways are well-documented and form the foundation of its production on both laboratory and industrial scales.

Precursor Compounds and Reactants Utilized

The synthesis of this compound commonly starts from one of two primary precursors: 2-phenoxybenzonitrile (B1600763) or 2-phenoxybenzaldehyde.

One major route involves the reduction of 2-phenoxybenzonitrile . This pathway is advantageous as it builds the required carbon skeleton early in the synthetic sequence. The nitrile group is then reduced to a primary amine using potent reducing agents. rsc.orggoogle.com

Another widely used method is the reductive amination of 2-phenoxybenzaldehyde . libretexts.org This process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine. This imine is subsequently reduced to the final amine product. libretexts.org This approach is a cornerstone of amine synthesis in pharmaceutical chemistry. acs.org

A related pathway begins with 4-phenoxybenzaldehyde (B127426), which reacts with nitromethane (B149229) to create a nitrostyrene (B7858105) intermediate. smolecule.com This intermediate is then reduced to form the amine. smolecule.com

The table below summarizes the key precursors and the general transformation they undergo.

Precursor CompoundGeneral TransformationPrimary Reactants
2-PhenoxybenzonitrileReduction of nitrileReducing agents (e.g., LiAlH₄)
2-PhenoxybenzaldehydeReductive aminationAmmonia, Reducing agents
4-PhenoxybenzaldehydeHenry reaction followed by reductionNitromethane, Reducing agents

Reaction Conditions and Optimization Strategies

The efficiency and yield of this compound synthesis are highly dependent on the chosen reaction conditions. Optimization often involves the careful selection of reducing agents, catalysts, solvents, and temperature.

For the reduction of nitriles and amides, Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent, known for its high reactivity. rsc.orglibretexts.orgsmolecule.com The reduction of 2-chloro-3-cyanoquinoline with LiAlH₄ in THF, for example, yields the corresponding aminomethane derivative in good yield. rsc.org Similarly, sodium borohydride (B1222165) (NaBH₄) is another effective reducing agent, often used in reductive amination processes. libretexts.orgsmolecule.com

In reductive amination, the reaction of an aldehyde or ketone with an amine is often catalyzed. For instance, the commercial preparation of amphetamine, a related amine, uses hydrogen gas over a nickel catalyst. libretexts.org Optimization of these catalytic processes is crucial for industrial-scale production.

Recent advancements have explored electrochemical methods. For example, the selective oxidative cleavage of the C–N bond in (4-phenoxyphenyl)methanamine to produce 4-phenoxybenzaldehyde has been achieved using a metal-free electrochemical process. mdpi.comresearchgate.net This reaction was optimized by testing various acidic catalysts, with TsOH·H₂O proving effective. researchgate.net

The following table details common reagents and conditions for the key synthetic transformations.

TransformationReagents & CatalystsSolventTemperature
Nitrile ReductionLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)N/A
Reductive AminationAmmonia, Sodium Borohydride (NaBH₄) or H₂/NickelN/AN/A
Hydrolysis of NitrileHydrochloric acid or Sodium hydroxideWater25°C
OximationHydroxylamine hydrochloride or sulfateN/A40°C - 80°C
Electrochemical OxidationTsOH·H₂O, Et₄NBF₄Acetonitrile (B52724)/WaterRoom Temperature

Advanced Synthetic Approaches and Innovations

Research continues to push the boundaries of amine synthesis, focusing on stereocontrol and the incorporation of green chemistry principles to create more efficient and environmentally benign processes.

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, it is a precursor to many chiral pharmaceutical compounds. Therefore, methods for introducing chirality and separating enantiomers are highly relevant.

Chiral resolution is a common technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org This process typically involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts possess different physical properties, like solubility, allowing them to be separated by methods such as crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org This method, while effective, has the inherent drawback of discarding at least half of the material unless the unwanted enantiomer can be racemized and recycled. wikipedia.orgrsc.org

Asymmetric synthesis, which aims to create a specific enantiomer directly, is a more advanced strategy. For derivatives of this compound, this could involve asymmetric reduction of an imine intermediate using a chiral catalyst or reagent.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of amines is a growing area of focus, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.orgacs.orgmdpi.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. uni-greifswald.denih.govmdpi.com Enzymes can operate under mild conditions (e.g., in water at room temperature) and exhibit high specificity, which can eliminate the need for protecting groups and reduce the generation of waste. acs.orgnih.gov For amine synthesis, enzymes like imine reductases (IREDs), reductive aminases (RedAms), and transaminases are being explored. acs.orgnih.gov These biocatalysts can be used in cascades to perform multiple reaction steps in a single pot, further increasing efficiency. nih.gov

Another green approach is the use of more environmentally friendly solvents, such as water, or conducting reactions under solvent-free conditions. mdpi.com For example, a mechanochemical grinding procedure has been developed for the synthesis of N-substituted amines without the need for hazardous solvents. mdpi.com The principles of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, also guide the development of greener synthetic routes. acs.orgmdpi.com The direct synthesis of imines from amines using transition metal catalysis is one such strategy that aligns with green chemistry principles by avoiding the separate preparation of aldehyde precursors. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Phenoxyphenyl Methanamine

Fundamental Reaction Types and Transformation Pathways

(2-Phenoxyphenyl)methanamine undergoes several fundamental reactions characteristic of a primary benzylic amine. Key transformation pathways include reductive amination and oxidative cleavage of the carbon-nitrogen bond.

Reductive Amination:

This compound can be synthesized via the reductive amination of 2-phenoxybenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an amine source (like ammonia), which is then reduced to the corresponding primary amine. umn.edulibretexts.org Conversely, as a primary amine, this compound can react with other aldehydes or ketones to form more substituted amines through reductive amination. libretexts.org This process is a powerful method for creating new carbon-nitrogen bonds. mit.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

Reactant 1Reactant 2Reducing AgentProduct Type
2-PhenoxybenzaldehydeAmmonia (B1221849)H₂, Ni-Al alloyThis compound
This compoundAldehyde/Ketone (R-CO-R')NaBH₃CNSecondary/Tertiary Amine

Oxidative Cleavage:

The benzylic C-N bond in this compound is susceptible to oxidative cleavage. Under metal-free electrochemical conditions, for example, benzylamines can be selectively oxidized to cleave the C-N bond, yielding the corresponding aldehyde. niscpr.res.inepo.org This reaction typically proceeds through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. niscpr.res.in Subsequent deprotonation and further oxidation lead to the cleavage of the C-N bond. niscpr.res.in Various oxidizing agents can achieve this transformation, and the reaction products can vary depending on the specific conditions and the structure of the starting amine. tcichemicals.com

Role as a Reagent in Carbon-Heteroatom Bond Formation

The primary amine group in this compound serves as a key functional handle, enabling its use as a nucleophilic reagent in the formation of new carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

Carbon-Nitrogen (C-N) Bond Formation:

This compound can participate in various cross-coupling reactions to form C-N bonds. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide or triflate and an amine. organic-chemistry.orguwindsor.ca In this context, this compound can act as the amine coupling partner, reacting with a range of aryl electrophiles to generate diarylamine or more complex nitrogen-containing architectures. tcichemicals.comorganic-chemistry.org The efficiency of these reactions often depends on the choice of palladium precursor, ligand, and base. uwindsor.ca

Furthermore, this compound can be utilized in multicomponent reactions, such as the Petasis reaction, to form complex amines. acs.org It can also serve as a nucleophile in substitution reactions with alkyl halides, although over-alkylation can be a challenge. nih.gov

Reaction TypeElectrophileCatalyst/ConditionsPotential Product with this compound
Buchwald-Hartwig AminationAryl Halide/TriflatePalladium Catalyst, Ligand, BaseN-Aryl-(2-phenoxyphenyl)methanamine
Nucleophilic Aromatic SubstitutionElectron-deficient Aryl HalideHeat or CatalystN-Aryl-(2-phenoxyphenyl)methanamine
Petasis ReactionAldehyde, Boronic AcidHeatSubstituted Allyl Amine Derivative

Carbon-Oxygen (C-O) Bond Formation:

While less common for amines, under specific conditions, the nitrogen of this compound could potentially be involved in reactions leading to C-O bond formation, for instance, through rearrangement reactions or in the synthesis of specific heterocyclic systems. However, its primary role in carbon-heteroatom bond formation is as a nitrogen nucleophile.

Examination of Reaction Mechanisms and Kinetic Profiles

The reactivity of this compound can be understood through the examination of its reaction mechanisms and kinetic profiles.

Mechanism of Oxidative Cleavage:

A plausible mechanism for the metal-free electrochemical oxidative cleavage of a benzylamine (B48309), such as this compound, involves the following steps niscpr.res.inepo.org:

Single-Electron Transfer: The amine undergoes a one-electron oxidation at the anode to form a nitrogen radical cation.

Deprotonation: A base in the reaction mixture removes a proton from the nitrogen, yielding a nitrogen-centered radical.

Second Oxidation and Hydrolysis: This radical can undergo further oxidation and hydrolysis (with water as the oxygen source) to form an imine intermediate.

Hydrolysis to Aldehyde: The imine is then hydrolyzed to the corresponding aldehyde (2-phenoxybenzaldehyde in this case) and ammonia.

Kinetic Profile of Oxidation:

Kinetic studies on the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) have shown that the reaction is first order with respect to both the amine and the oxidant. tcichemicals.com A significant kinetic isotope effect observed when the benzylic hydrogens are replaced with deuterium (B1214612) confirms that the cleavage of the α-C-H bond is the rate-determining step. tcichemicals.com The rates of oxidation show good correlation with Hammett and other linear free-energy relationships, with negative rho (ρ) values indicating the development of a positive charge at the benzylic carbon in the transition state. This supports a mechanism involving a hydride-ion transfer from the amine to the oxidant in the rate-determining step. tcichemicals.com

Computational Insights:

Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity of molecules like this compound. nih.govnsps.org.ng Molecular Electrostatic Potential (MEP) maps can predict sites susceptible to electrophilic and nucleophilic attack. For primary amines, the lone pair on the nitrogen atom typically represents a region of high electron density (negative electrostatic potential), confirming its nucleophilic character. nih.gov Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can quantify the chemical reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov

Reaction TypeKey Mechanistic FeatureKinetic ProfileComputational Prediction
Electrochemical Oxidative CleavageFormation of a nitrogen radical cation intermediate. niscpr.res.inDependent on current and substrate concentration.Susceptibility to oxidation can be modeled by ionization potential.
Oxidation by PermanganateHydride transfer in the rate-determining step. tcichemicals.comFirst order in both amine and oxidant; significant kinetic isotope effect. tcichemicals.comTransition state energies can be calculated to support the proposed mechanism.

Design and Synthesis of Derivatives and Analogues of 2 Phenoxyphenyl Methanamine

N-Substituted Derivatives Synthesis, including N-Methyl-1-(2-phenoxyphenyl)methanamine

The synthesis of N-substituted derivatives of (2-phenoxyphenyl)methanamine is a common strategy to explore structure-activity relationships. acs.orgnih.gov General methods for synthesizing N-substituted amines, such as the catalytic alkylation of amines with alcohols or the reaction of amines with halides, are environmentally benign and efficient processes. ionike.com

One of the most direct routes to N-alkylation is reductive amination. This involves the reaction of the primary amine, this compound, with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Another common method is direct alkylation, where the amine is treated with an alkyl halide.

For the specific synthesis of N-Methyl-1-(2-phenoxyphenyl)methanamine , a typical procedure would involve the reaction of this compound with a methylating agent. For example, reductive amination using formaldehyde (B43269) followed by a reducing agent like sodium borohydride (B1222165) would yield the desired N-methyl derivative. Alternatively, reaction with methyl iodide in the presence of a non-nucleophilic base can achieve methylation. orgsyn.org In studies on analogous structures, methylation of a primary amine was shown to reduce biological potency, suggesting the hydrogen-bonding capacity of the amine is critical for its activity. acs.org

Table 1: Synthesis of N-Substituted Amine Derivatives

Derivative Synthetic Method Reagents Reference
N-Alkylated Amines (General) Catalytic Alkylation with Alcohols Ruthenium or Iridium Complexes ionike.com
N-Methyl-1,2-diphenylethylamine Reductive Amination / Grignard Reaction Benzaldehyde, Methylamine, Benzylmagnesium chloride orgsyn.org
N-Methyl Derivatives N-Alkylation Methyl Iodide, Base acs.org

Synthesis of Halogenated Analogues, e.g., (4-Bromo-2-phenoxyphenyl)methanamine

Halogenation of the phenyl rings of this compound is a key strategy for modulating the compound's electronic properties, lipophilicity, and metabolic profile. nih.govnih.gov The introduction of halogen atoms can influence binding interactions with biological targets and prevent undesirable metabolism. nih.gov

The synthesis of halogenated analogues typically involves electrophilic aromatic substitution on either the phenoxy or the benzyl (B1604629) ring. The choice of halogenating agent and reaction conditions determines the position and degree of halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively, under mild conditions. sioc-journal.cn For instance, the synthesis of 3-bromo-2-(trifluoromethyl)-1H-indole was achieved in high yield using NBS in THF. mdpi.com

A relevant synthetic procedure for a similar compound, 1-[4-bromo-2-(trifluoromethyl)phenyl]methanamine, involves the reduction of the corresponding benzonitrile (B105546) with a borane-dimethylsulfide complex. chemicalbook.com This highlights a common route where a halogenated precursor is converted to the desired methanamine. The synthesis of (4-Bromo-2-phenoxyphenyl)methanamine would likely follow a similar pathway, starting from a suitably brominated 2-phenoxybenzonitrile (B1600763) or 2-phenoxybenzaldehyde.

Table 2: Synthesis of Halogenated Analogues

Product Starting Material Reagents & Conditions Reference
1-[4-Bromo-2-(trifluoromethyl)phenyl]methanamine 4-Bromo-2-(trifluoromethyl)benzonitrile BH₃·Me₂S in THF, reflux chemicalbook.com
4-Bromo-1-methylaminoanthraquinone 1-Methylaminoanthraquinone Bromine in Pyridine, heat orgsyn.org
2-Amino-5-halogenated-N,3-dimethylbenzamides 2-Amino-N,3-dimethylbenzamide NCS, NBS, or NIS sioc-journal.cn

Incorporation into Complex Molecular Architectures and Heterocyclic Systems

The this compound scaffold is a valuable synthon for constructing more complex molecules, particularly heterocyclic systems that are prevalent in pharmacologically active compounds. chemimpex.com Its bifunctional nature—a nucleophilic amine and a modifiable aromatic system—allows it to be integrated into a wide variety of molecular architectures.

The amine group can be used to form amides, imides, or to participate in cyclization reactions to form nitrogen-containing heterocycles. researchgate.net For example, the phenoxyphenyl moiety has been incorporated into pyrazole (B372694) derivatives, which have shown potential as antiparasitic agents. researchgate.net The synthesis of these complex molecules often involves multi-step sequences or multicomponent reactions where the phenoxyphenylamine or a precursor is a key starting material. mdpi.comrug.nl

Examples of relevant heterocyclic systems include:

Pyrazoles and Triazolopyridines : These can be synthesized through cyclization reactions involving hydrazine (B178648) derivatives or other nitrogen-rich precursors. researchgate.net The phenoxyphenyl group can be introduced early in the synthesis on one of the building blocks.

Quinolines : Quinoline-based structures can be assembled via various methods, including the condensation of anilines with β-ketoesters or dicarbonyl compounds. acs.org A (2-phenoxyphenyl)aniline derivative could serve as the aniline (B41778) component in such a synthesis.

Phenazines : Halogenated phenazines with antibacterial properties have been synthesized through modular routes involving N-aryl-2-nitrosoaniline intermediates. nih.gov

Imidazo[1,2-a]pyrimidines : These fused heterocyclic systems have been synthesized and evaluated for antiparasitic activity, with some derivatives containing a phenoxyphenyl group. researchgate.net

Table 3: Examples of Complex Architectures Incorporating the Phenoxyphenyl Moiety

Heterocyclic System General Synthetic Strategy Reference
3-(4-Phenoxyphenyl)-3H- chemimpex.comacs.orgCurrent time information in Bangalore, IN.triazolo[4,5-b]pyridine Cyclization of 4-phenoxyphenylhydrazine with 2-cyanopyridine
4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine Reaction of a phenoxyphenyl-substituted β-diketone with hydrazine researchgate.net
3-Quinolinecarboxamides Condensation of N-methylanilines with triethyl methanetricarboxylate acs.org
Halogenated Phenazines Condensation of substituted anilines and catechols, followed by cyclization nih.govnih.gov

Structure-Reactivity Relationships in Designed Derivatives

The systematic design and synthesis of derivatives of this compound are crucial for understanding their structure-activity relationships (SAR) and structure-reactivity relationships. Quantitative structure-activity relationship (QSAR) models have been developed for the phenoxyphenyl-methanamine (PPMA) class of compounds to elucidate the impact of substituents on biological activities. researchgate.netresearchgate.net

A key finding from SAR studies is the importance of the primary amine. Modification of the amine, for instance through methylation to a secondary amine, can lead to a significant or even complete loss of biological potency. acs.orgnih.gov This suggests that the hydrogen bond donating property of the primary amine is critical for interaction with biological targets. acs.org The position of the amine group is also crucial for potency. acs.org

A novel series of 1-(2-phenoxyphenyl)methanamines was developed and found to possess dual serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake inhibition. researchgate.net SAR studies within this series focused on optimizing metabolic stability and selectivity. It was found that appropriate substitution on the phenoxyphenyl rings could yield analogues with good metabolic stability in vitro, high selectivity, and suitable permeability for central nervous system targets. researchgate.net

Table 4: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

Structural Modification Observation Implication Reference
N-Monomethylation of amine ~10-fold reduction in potency Hydrogen bond donating property of the amine is critical for ligand potency. acs.org
N-Dimethylation of amine ~100-fold reduction in potency Steric hindrance and loss of hydrogen bond donation further decrease activity. acs.org
N-Methylation of related amide Complete loss of potency Suggests a critical hydrogen bond or a steric clash with the target enzyme. nih.gov

Advanced Spectroscopic Characterization Techniques for 2 Phenoxyphenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (2-Phenoxyphenyl)methanamine. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. numberanalytics.com

In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings would exhibit complex multiplets in the downfield region (typically δ 6.8-7.5 ppm). The chemical shifts are influenced by the electron-donating effect of the ether oxygen and the relative positions of the substituents. The benzylic methylene (B1212753) protons (-CH₂-NH₂) would appear as a distinct singlet or doublet, depending on the solvent and proton exchange, typically in the range of δ 3.8-4.2 ppm. The amine protons (-NH₂) themselves often present as a broad singlet, and their chemical shift can vary significantly with concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the aromatic rings would resonate in the δ 115-160 ppm region. The carbon atom attached to the ether oxygen (C-O) and the carbon attached to the aminomethyl group would be deshielded. The benzylic carbon signal would typically be found around δ 40-50 ppm. Factors like electronegativity and resonance effects influence the precise chemical shifts. libretexts.org

To definitively assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are employed. numberanalytics.com

COSY (Correlation Spectroscopy) reveals proton-proton coupling, helping to trace the connectivity within each aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the two phenyl rings via the ether linkage and the attachment of the aminomethyl group. numberanalytics.com

Table 1: Predicted NMR Data for this compound

Technique Signal (δ, ppm) Assignment
¹H NMR6.8 - 7.5Aromatic Protons (multiplets, 9H)
~ 3.9Benzylic Protons (-CH₂-) (singlet, 2H)
~ 1.5 - 2.5Amine Protons (-NH₂) (broad singlet, 2H)
¹³C NMR155 - 158C-O (Phenoxy)
130 - 132Quaternary Aromatic C
118 - 131Aromatic CH
~ 42Benzylic Carbon (-CH₂-)

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (LC-MS, ESI+) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for confirming the molecular weight and probing the structure of this compound. Electrospray ionization in positive ion mode (ESI+) is a soft ionization technique well-suited for this class of compounds, as it typically produces an abundant protonated molecular ion [M+H]⁺ with minimal initial fragmentation. acdlabs.com This allows for the unambiguous determination of the molecular weight.

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insight by inducing fragmentation of the selected [M+H]⁺ ion. nih.gov The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a molecular fingerprint. acdlabs.com For this compound ([M+H]⁺, expected m/z 200.11), key fragmentation pathways can be predicted:

Loss of Ammonia (B1221849): A common fragmentation for primary amines is the neutral loss of ammonia (NH₃, 17 Da), leading to a significant fragment ion at m/z 183.10.

Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the aminomethyl group can result in the formation of a stable tropylium-like ion or a phenoxybenzyl cation.

Ether Bond Cleavage: The bond between the oxygen and one of the phenyl rings can cleave, leading to characteristic fragment ions corresponding to phenoxy (m/z 93.03) or aminomethylphenyl (m/z 106.06) moieties.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule and helps to distinguish it from its isomers. researchgate.netnih.gov

Table 2: Predicted ESI+ Mass Spectrometry Fragmentation Data for this compound

Ion Predicted m/z Description
[M+H]⁺200.11Protonated Molecular Ion
[M+H - NH₃]⁺183.10Loss of neutral ammonia from the parent ion
[C₇H₇O]⁺107.05Cleavage resulting in a hydroxytropylium or related ion
[C₆H₅O]⁺93.03Fragment corresponding to a phenoxy cation

Note: m/z values are for the most abundant isotope.

Chromatographic Analysis (HPLC, UPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of this compound and for separating it from isomers or reaction byproducts. nih.govwaters.com These methods are routinely employed in quality control and method development. americanpharmaceuticalreview.com

A typical setup involves a reversed-phase column (e.g., C18 or Phenyl-Hexyl) where separation is based on hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. waters.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample. waters.com

UPLC, which utilizes columns packed with smaller particles (typically sub-2 µm), offers significant advantages over traditional HPLC. americanpharmaceuticalreview.comusp.org These benefits include:

Higher Resolution: Providing better separation between closely related compounds, such as the 2-, 3-, and 4-isomers of phenoxyphenylmethanamine. researchgate.netresearchgate.net

Faster Analysis Times: Run times can be reduced significantly, increasing sample throughput. americanpharmaceuticalreview.com

Increased Sensitivity: Sharper, narrower peaks lead to higher sensitivity and lower detection limits. usp.org

These methods are crucial for validating the synthesis of the target compound and quantifying its purity by measuring the area of its peak relative to any impurities detected.

Table 3: Example HPLC/UPLC Method Parameters for Analysis

Parameter Typical Condition
System HPLC or UPLC americanpharmaceuticalreview.com
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient waters.com
Flow Rate 0.4 - 0.6 mL/min (for UPLC)
Column Temperature 30 - 40 °C
Detection UV at 220 nm and 254 nm; or MS Detector (ESI+) umich.edu

Computational and Theoretical Chemistry Studies on 2 Phenoxyphenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For the (2-Phenoxyphenyl)methanamine scaffold, insights can be drawn from studies on related diphenyl ether derivatives.

DFT calculations on molecules like 2-phenoxyaniline (B124666) and various polybrominated diphenyl ethers (PBDEs) reveal key electronic features that are likely transferable to this compound. researchgate.netnih.gov The electronic structure is characterized by the interaction between the π-systems of the two phenyl rings and the lone pairs of the ether oxygen atom. The presence of an aminomethyl group introduces further electronic effects.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior and reactivity. In related diphenyl ether structures, the HOMO is typically distributed across the phenoxy-phenyl moiety, while the LUMO is also located on the aromatic system. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Theoretical calculations on substituted diphenyl ethers have shown that thermodynamic properties are highly dependent on the substitution pattern. nih.gov For this compound, the aminomethyl group (-CH₂NH₂) at the ortho position is expected to influence the electron density distribution, particularly on the substituted phenyl ring, through both inductive and potential hydrogen bonding interactions. Studies on 2-phenoxyaniline, which has an amino group directly on the ring, show a dual fluorescence behavior, suggesting the possibility of twisted intramolecular charge transfer (TICT) states, a phenomenon that could also be relevant for this compound upon excitation. researchgate.net

Table 1: Predicted Electronic Properties based on Analogous Compounds (Note: These are representative values and not direct calculations for this compound)

PropertyPredicted CharacteristicBasis from Analogous Compounds
HOMO Distribution Primarily on the phenoxy-phenyl core, with some contribution from the nitrogen lone pair.Studies on 2-phenoxyaniline and other diphenyl ether derivatives. nih.govresearchgate.net
LUMO Distribution Delocalized over the aromatic π-system.General findings for aromatic ethers. nih.gov
HOMO-LUMO Gap Moderate, indicative of a stable molecule with potential for specific reactivity.DFT studies on various substituted diphenyl ethers. nih.gov
Electron Density Increased electron density on the phenyl ring bearing the aminomethyl group due to the electron-donating nature of the amine.Inferences from studies on aniline (B41778) and its derivatives. researchgate.net

Molecular Modeling and Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the two C-O bonds of the ether linkage and the rotation of the aminomethyl group. The conformation of the diphenyl ether core is a well-studied aspect. cdnsciencepub.comcdnsciencepub.com

Computational studies on diphenyl ether have shown that the molecule adopts a "skewed" or "twisted" conformation in its lowest energy state. cdnsciencepub.com A planar conformation is disfavored due to steric hindrance between the ortho-hydrogens of the two rings. Similarly, a "butterfly" conformation where the two rings are perpendicular is also not the global minimum. The potential energy surface of diphenyl ether shows that the barrier to interconversion between equivalent skewed conformations is relatively low, indicating conformational flexibility. researchgate.net

For this compound, the presence of the aminomethyl group at the ortho position introduces additional steric and electronic factors. The aminomethyl group can rotate around the C-C bond connecting it to the phenyl ring. Furthermore, intramolecular hydrogen bonding between the amine protons and the ether oxygen is a possibility that could significantly influence the preferred conformation and stabilize certain rotamers. Studies on similarly substituted piperazines have shown that such intramolecular interactions can dictate conformational preference. mdpi.com

Molecular mechanics and DFT calculations on diphenyl ether and its derivatives have identified the key dihedral angles that define the conformation. cdnsciencepub.comcdnsciencepub.com These are the C-O-C-C dihedral angles (φ₁ and φ₂). For the parent diphenyl ether, the minimum energy conformation is found at dihedral angles of approximately (25°, 25°) or (25°, -25°), depending on the specific computational method. cdnsciencepub.com

Table 2: Predicted Conformational Data based on Diphenyl Ether Studies (Note: These are representative values and not direct calculations for this compound)

ParameterPredicted Value/CharacteristicBasis from Analogous Compounds
C-O-C-C Dihedral Angles (φ₁, φ₂) Skewed conformation, with angles likely deviating from 0° and 90°.DFT and semi-empirical calculations on diphenyl ether. cdnsciencepub.comcdnsciencepub.com
Rotational Barrier (C-O bonds) Relatively low, suggesting conformational flexibility at room temperature.Energy surface calculations for diphenyl ether. researchgate.netcdnsciencepub.com
Key Conformer A twisted, non-planar structure. The aminomethyl group's orientation will be crucial.X-ray and computational data for various diphenyl ethers. researchgate.netcdnsciencepub.com
Intramolecular Interactions Potential for N-H···O hydrogen bonding, which would stabilize specific conformers.General principles of conformational analysis and studies on related systems. mdpi.com

Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound can be predicted by analyzing its electronic structure and identifying potential reactive sites. The molecule possesses several functional groups that can participate in chemical reactions: the primary amine, the aromatic rings, and the ether linkage.

Amine Group Reactivity : The primary amine group (-NH₂) is nucleophilic due to the lone pair of electrons on the nitrogen atom. It is expected to react with electrophiles. Common reactions include acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. Computational studies on the N-alkylation of related heterocyclic amines have used DFT to explain the regioselectivity of such reactions by analyzing the nucleophilicity of different nitrogen atoms. mdpi.com

Aromatic Ring Reactivity : The two phenyl rings are susceptible to electrophilic aromatic substitution. The phenoxy group is an ortho-, para-director and is activating. The aminomethyl group is also generally considered to be activating and ortho-, para-directing. The interplay of these two groups will determine the preferred sites of substitution. Molecular electrostatic potential (MEP) maps, which can be generated through DFT calculations, are effective in predicting the sites for electrophilic attack. nih.govnih.gov For related molecules like 2-phenoxyaniline, MEP analysis helps in identifying electron-rich regions. nih.gov

Ether Linkage : The diphenyl ether linkage is generally stable. Cleavage of the C-O bond typically requires harsh conditions. However, computational studies on the electrochemical oxidation of related lignin (B12514952) model compounds show that C-O bond cleavage can be a potential reaction pathway under specific conditions. researchgate.net

Table 3: Predicted Reactivity Profile (Note: This is a qualitative prediction based on functional group analysis and studies on related compounds)

Reaction TypePredicted Reactive Site(s)Expected ProductsComputational Insights from Analogs
N-Alkylation/Acylation Nitrogen atom of the aminomethyl group.N-substituted derivatives.DFT can predict nucleophilicity and reaction barriers. mdpi.com
Electrophilic Aromatic Substitution Ortho and para positions on both rings, with regioselectivity influenced by the combined directing effects.Substituted this compound derivatives.MEP maps and frontier molecular orbital analysis can predict regioselectivity. nih.govnih.gov
Oxidation The aminomethyl group can be oxidized.Corresponding aldehyde, carboxylic acid, or other oxidation products depending on the reagent.Studies on the oxidation of benzylamines.
Schiff Base Formation Nitrogen atom of the aminomethyl group reacting with carbonyl compounds.Imines (Schiff bases).Mechanistic studies on Schiff base formation. researchgate.net

Advanced Applications in Organic Synthesis Employing 2 Phenoxyphenyl Methanamine

Utilization in the Construction of Diverse Complex Organic Compounds

The strategic incorporation of the (2-Phenoxyphenyl)methanamine scaffold has enabled synthetic chemists to access a variety of complex and medicinally relevant heterocyclic compounds. Its inherent structural features can be exploited to generate polycyclic systems with diverse functionalities.

One notable application is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals. While specific studies detailing the direct use of this compound in quinazoline synthesis via multi-component reactions are not extensively documented in publicly available literature, the general synthetic strategies for quinazolines often involve the condensation of an amine with a suitable carbonyl-containing precursor. nih.govopenmedicinalchemistryjournal.com For instance, copper-catalyzed aerobic oxidative C-H amination is a known method for constructing indolo[1,2-c]quinazolines from (aryl)methanamines and 2-(2-halophenyl)-1H-indoles. nih.gov This suggests the potential for this compound to serve as the methanamine component in similar synthetic routes, leading to quinazolines bearing a 2-phenoxyphenyl substituent.

Furthermore, the synthesis of isoquinoline (B145761) alkaloids and their derivatives represents another area where this compound could serve as a key precursor. pharmaguideline.comquimicaorganica.org Established methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, rely on β-phenylethylamine derivatives. pharmaguideline.comquimicaorganica.org By analogy, this compound could be elaborated into a suitable β-arylethylamine equivalent and subsequently cyclized to afford novel isoquinoline scaffolds. The phenoxy group offers a site for further functionalization, potentially leading to compounds with unique biological activities. For example, multi-component cascade cyclization reactions have been employed to synthesize diverse imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov

Participation in Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nd.edu.au this compound, with its primary amine functionality, is an ideal candidate for participation in several key MCRs.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The versatility of the Ugi reaction allows for the introduction of four points of diversity into the final product. While specific examples utilizing this compound are not readily found in the surveyed literature, its role as the amine component would lead to the formation of α-acetamido carboxamide derivatives bearing the bulky and conformationally flexible 2-phenoxyphenylmethyl group at the nitrogen atom. Such structures could be of interest in medicinal chemistry for their potential to interact with biological targets.

The Passerini three-component reaction is another important isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.org Although the Passerini reaction does not directly involve an amine component, derivatives of this compound, such as the corresponding isocyanide, could potentially be employed. This would result in the incorporation of the (2-Phenoxyphenyl)methyl moiety into the α-acyloxy carboxamide backbone, leading to the formation of complex depsipeptides. nih.govresearchgate.netrsc.org

The following table summarizes the potential products from the participation of this compound or its derivatives in these key MCRs.

Multi-Component ReactionReactants (General)Potential Product Scaffold with this compound
Ugi Reaction Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acetamido carboxamide with a N-(2-phenoxyphenyl)methyl group
Passerini Reaction Carboxylic Acid, Aldehyde/Ketone, Isocyanideα-Acyloxy carboxamide with a (2-phenoxyphenyl)methyl isocyanide derived backbone

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient production of structurally diverse small molecule libraries for high-throughput screening and drug discovery. cam.ac.uk DOS strategies often employ branching reaction pathways from a common starting material to rapidly generate a wide range of molecular scaffolds. The structural attributes of this compound make it a promising starting point for DOS campaigns.

A key principle in DOS is the use of building blocks with multiple reactive sites that can be selectively addressed to create skeletal diversity. cam.ac.uk this compound possesses several such features:

The primary amine: This functional group can participate in a vast number of reactions, including amidation, reductive amination, and participation in MCRs as discussed above.

The aromatic rings: Both the phenyl and phenoxy rings are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

The ether linkage: While generally stable, the ether bond could potentially be cleaved under specific conditions to reveal two distinct phenolic and benzylic fragments for further diversification.

A hypothetical DOS strategy starting from this compound could involve an initial MCR, such as the Ugi reaction, to rapidly introduce multiple points of diversity. The resulting complex product could then be subjected to a series of divergent reactions targeting the aromatic rings or other newly introduced functional groups. For example, a "mask and release" strategy could be employed, where one of the functionalities is temporarily masked while another is elaborated, further increasing the structural diversity of the resulting library. nih.gov The goal of such a strategy would be to populate chemical space with novel, three-dimensional molecules that are distinct from those found in typical screening collections. mskcc.orgnih.gov

The table below outlines a potential diversity-oriented synthesis approach using this compound.

Synthetic PhaseReaction TypePotential for Diversity Generation
Phase 1: Core Scaffold Formation Multi-component reaction (e.g., Ugi)Introduction of three additional diverse building blocks.
Phase 2: Aromatic Functionalization Electrophilic Aromatic SubstitutionIntroduction of various substituents on both aromatic rings.
Phase 3: Linkage Modification Ether cleavage / Further reactionsGeneration of new scaffolds and functional group handles.

Applications in Material Science Research

Formulation of Specialty Polymers

Specialty polymers are designed for high-performance applications where standard polymers are inadequate, often requiring enhanced thermal, mechanical, and chemical properties. (2-Phenoxyphenyl)methanamine and its derivatives can be used as monomers or curing agents in the synthesis of such polymers, including polyamides and epoxy resins.

As a primary amine, this compound can react with dicarboxylic acids or their derivatives to form polyamides. The phenoxyphenyl group integrated into the polymer backbone introduces a combination of rigidity from the aromatic rings and flexibility from the ether bond. This can lead to polyamides with high thermal stability, good solubility in organic solvents, and excellent mechanical strength. mdpi.com These characteristics are highly sought after in materials used for electronics, aerospace components, and automotive parts.

In epoxy resin systems, amines function as curing agents (hardeners). The amine groups of this compound react with the epoxide rings of the resin, initiating a cross-linking process that transforms the liquid resin into a hard, thermoset plastic. threebond.co.jp Aromatic amines like this compound are known to produce cured resins with high heat resistance and superior chemical resistance compared to those cured with aliphatic amines. threebond.co.jpmiller-stephenson.com

Illustrative Research Findings: Role of Aromatic Amines in Polymer Properties The following table illustrates the typical influence of aromatic amine monomers on the properties of specialty polymers, based on established research into analogous compounds.

PropertyInfluence of Aromatic Amine MonomerRationale
Glass Transition Temp. (Tg) IncreaseThe rigid aromatic rings in the polymer backbone restrict chain movement, requiring more energy (heat) for the material to transition from a glassy to a rubbery state. mdpi.com
Thermal Stability HighAromatic structures are inherently more stable at high temperatures than aliphatic chains, leading to a higher decomposition temperature for the polymer. westlakeepoxy.com
Mechanical Strength HighThe stiffness of the polymer chains contributes to a higher tensile strength and modulus.
Solubility Good (in organic solvents)The ether linkages and the non-coplanar structure imparted by the phenoxyphenyl group can disrupt chain packing, improving solubility in polar organic solvents. researchgate.net

Development of Advanced Coating Materials

The development of advanced coatings is crucial for protecting surfaces from corrosion, wear, and environmental degradation. evonik.com this compound is utilized in the formulation of high-performance coatings, particularly those based on epoxy and polyamide chemistry. Current time information in Bangalore, IN.

When used as a curing agent for epoxy coatings, it contributes to a densely cross-linked network, resulting in a coating with excellent adhesion, hardness, and barrier properties. threebond.co.jpwestlakeepoxy.com These coatings are vital for industrial flooring, protective linings for chemical storage tanks, and corrosion-resistant paints for marine and automotive applications. The phenoxy group can enhance the coating's resistance to water and corrosive chemicals.

Table: Impact of Amine Curing Agents on Epoxy Coating Performance This table outlines the general performance characteristics imparted by different classes of amine curing agents to epoxy coatings.

Curing Agent ClassPot LifeCure SpeedHeat ResistanceChemical Resistance
Aliphatic Amines ShortFast (Room Temp)ModerateGood
Cycloaliphatic Amines MediumMediumGoodVery Good
Aromatic Amines LongSlow (Requires Heat)ExcellentExcellent

This table presents generalized data based on established principles of epoxy chemistry to illustrate the role of aromatic amines like this compound.

Enhancement of Specific Material Properties, such as Durability and Chemical Resistance

The incorporation of this compound into a material's chemical structure is a key strategy for enhancing its durability and chemical resistance. Current time information in Bangalore, IN. In polymers and coatings, the aromatic rings of the molecule contribute to its thermal and oxidative stability, slowing down degradation from heat and UV radiation.

The ether linkage provides a degree of chemical inertness, while the dense, cross-linked structure formed during curing physically blocks the penetration of corrosive agents like acids, bases, and organic solvents. This makes materials formulated with this compound suitable for use in harsh chemical environments. Aromatic amine-cured epoxies are known for their exceptional resistance to a wide range of chemicals, a critical feature for industrial maintenance and protective coatings. threebond.co.jpwestlakeepoxy.com

Role as a Building Block in Dye and Pigment Production

Aromatic amines are fundamental precursors in the synthesis of a vast array of organic dyes and pigments, particularly azo dyes. asianpubs.orguclmail.net this compound can serve as the aromatic amine component in a process known as diazotization and coupling. lookchem.com

The synthesis generally involves two steps:

Diazotization : The primary aromatic amine, this compound, is treated with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the amine group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺).

Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another amine. This reaction forms an azo compound (R-N=N-R'), characterized by the nitrogen-nitrogen double bond which acts as a chromophore, the part of the molecule responsible for its color.

By varying the structure of the diazonium salt (derived from this compound) and the coupling component, a wide variety of colors and shades can be produced. The bulky phenoxyphenyl group can influence the final properties of the dye, such as its lightfastness, thermal stability, and solubility.

Future Perspectives and Emerging Research Directions for 2 Phenoxyphenyl Methanamine

Exploration of Untapped Synthetic Methodologies and Catalytic Approaches

The synthesis of biaryl ethers and their derivatives is a cornerstone of modern organic chemistry. For (2-phenoxyphenyl)methanamine, future research could pivot towards more efficient, sustainable, and versatile synthetic strategies that move beyond traditional methods.

One promising area is the application of advanced catalytic systems. While copper-catalyzed etherification has been used to create the biaryl ether linkage in related structures, further exploration into different ligands and reaction conditions could improve yields and substrate scope. researchgate.net The development of dual-catalytic systems, for instance combining photoredox catalysis with transition metal catalysis, offers a powerful, modern approach. nih.gov These methods can enable C-H activation and arylation under milder, more environmentally friendly conditions, potentially streamlining the synthesis of the this compound core from simpler precursors. nih.gov

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. Methodologies that utilize sustainable solvents, such as dimethyl carbonate, or reduce the reliance on pre-functionalized starting materials are highly desirable. nih.gov Future synthetic routes could focus on the direct, catalytic C-H arylation of a benzylamine (B48309) derivative with a phenol (B47542), or vice-versa, thereby minimizing waste and improving atom economy.

Table 1: Potential Catalytic Approaches for Future Synthesis

Catalytic SystemPotential AdvantageRelevant Precursors
Photoredox/Transition Metal Dual Catalysis Enables C-H arylation under mild, visible-light conditions, avoiding harsh reagents. nih.govBenzylamine derivatives, Phenol, Aryl diazonium salts, Diaryliodonium reagents. nih.gov
Advanced Copper Catalysis Improved efficiency and scope for Ullmann-type etherification reactions. researchgate.netortho-Borylated benzylic amines, Phenols. researchgate.net
Palladium-Catalyzed Amination Direct formation of the aminomethyl group on a pre-formed diphenyl ether scaffold.2-Phenoxybenzaldehyde, Ammonia (B1221849) source.
Enzyme-Catalyzed Resolution Production of single enantiomer products for stereospecific applications. researchgate.netRacemic this compound or precursors.

Discovery of Novel Chemical Transformations and Reactivity Patterns

This compound serves as a versatile building block, yet its full reactive potential remains to be charted. chemimpex.comchemimpex.com The presence of multiple reactive sites—the primary amine, the two aromatic rings, and the benzylic position—allows for a wide array of chemical modifications.

Future research could focus on selective functionalization of the aromatic rings. Directed ortho-metalation, leveraging the ether oxygen or the aminomethyl group as a directing group, could allow for the precise installation of additional substituents, leading to a library of new derivatives. The reactivity of these derivatives as ligands or in further cross-coupling reactions is a rich area for investigation.

Moreover, the primary amine is a key handle for diversification. It can be transformed into a vast range of functional groups, including amides, sulfonamides, and more complex heterocyclic structures. google.com For example, a known synthetic method has incorporated the this compound scaffold into a triazole ring system, demonstrating its utility in constructing more complex molecules. scribd.com Exploring its use in multicomponent reactions could rapidly generate molecular complexity and lead to the discovery of novel compounds with unique biological or material properties. The strategic modification of the core structure, such as adding pharmacophores, has been shown to be an effective strategy for developing new biologically active agents in related adamantane (B196018) derivatives. nih.gov

Table 2: Potential Classes of Novel Derivatives

Derivative ClassSynthetic TransformationPotential Application Area
Substituted Phenoxy Ring Derivatives Electrophilic Aromatic Substitution, Directed Metalation-SubstitutionMedicinal Chemistry, Ligand Design
Substituted Benzylamine Ring Derivatives Halogenation, Nitration, followed by further modificationMaterial Science, Synthetic Intermediates
N-Functionalized Amines Acylation, Sulfonylation, Reductive AminationPharmaceuticals, Agrochemicals
Heterocyclic Adducts Condensation reactions, CycloadditionsDrug Discovery, Functional Dyes

Potential for Further Development in Advanced Material Discoveries

The intrinsic properties of the diphenyl ether moiety, such as thermal stability and chemical resistance, make this compound an attractive candidate for the development of advanced materials. Research has indicated its utility in formulating specialty polymers and coatings to enhance durability. chemimpex.com

Future work could systematically explore the incorporation of this compound as a monomer or an additive in various polymer systems. For instance, its primary amine functionality allows it to be readily integrated into polyamides, polyimides, or epoxy resins. The resulting polymers could exhibit enhanced thermal stability, improved mechanical properties, and specific surface characteristics due to the bulky, aromatic phenoxy group.

Furthermore, the modification of the this compound structure could lead to materials with tailored functionalities. Introducing polymerizable groups (e.g., acrylates, vinyls) or functional moieties for chelation or sensing could pave the way for new smart materials, high-performance composites, or specialized coatings. The compound's role as a structural component could be vital in creating materials for electronics, aerospace, or biomedical applications where performance under demanding conditions is critical.

Q & A

Q. What are the standard synthetic routes for (2-Phenoxyphenyl)methanamine in academic laboratories?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, brominated precursors like 2-bromophenol can react with methylamine under alkaline conditions, followed by purification via column chromatography. A related compound, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, was synthesized using methyl tert-butyl ether and sodium hydroxide, yielding a clear separation of layers . Adapt this protocol by substituting bromophenol derivatives and optimizing reaction times (e.g., 12–24 hrs at 60–80°C).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the aromatic proton environment and methanamine group (δ ~3.2 ppm for -CH2NH2).
  • Mass Spectrometry (MS) : For molecular ion peak validation (expected m/z ~213 for C13H13NO).
  • IR Spectroscopy : To identify N-H stretching (~3350 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) from the phenoxy group.
  • X-ray Crystallography : For resolving stereochemical ambiguities, as applied to structurally similar compounds like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation (H335) or skin contact (H315). Immediate rinsing with water is required for eye exposure .
  • Storage : Keep in amber glass bottles under refrigeration (2–8°C) to prevent degradation. Ensure containers are tightly sealed to avoid moisture absorption, as recommended for (2,4,6-Trimethoxyphenyl)methanamine .

Advanced Research Questions

Q. How can contradictions in receptor binding data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell type, pH, or temperature). To address this:
  • Orthogonal Assays : Compare radioligand binding (e.g., with 3H-labeled ligands) to functional assays (e.g., cAMP or calcium flux).
  • Control Experiments : Test solvent effects (e.g., DMSO vs. ethanol) and validate purity via HPLC (>95% purity threshold).
  • Structural Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes, as demonstrated for cyclohexylmethanamine derivatives .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME can estimate blood-brain barrier permeability (logBB) and cytochrome P450 interactions. For example, the logP of ~2.5 suggests moderate lipophilicity.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or plasma proteins (e.g., albumin) to assess bioavailability. MD has been applied to [4-(Oxetan-3-yloxy)phenyl]methanamine for drug design .

Q. How can researchers optimize reaction yields for this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or copper(I) iodide for Ullmann-type couplings.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to ethers.
  • In Situ Monitoring : Use TLC or GC-MS to track intermediate formation, as seen in the synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine .

Safety and Compliance

Q. What are the key hazard classifications for this compound?

  • Methodological Answer : Based on structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine):
Hazard CodeRisk Statement
H315Causes skin irritation
H335May cause respiratory irritation
H302Harmful if swallowed
Emergency protocols include using dry chemical extinguishers for fires and avoiding aqueous solutions near ignition sources .

Data Analysis and Reporting

Q. How should researchers document contradictory results in biological activity studies?

  • Methodological Answer :
  • Transparency : Report all experimental conditions (e.g., buffer composition, cell passage number).
  • Statistical Validation : Use ANOVA or t-tests to confirm significance thresholds (p < 0.05).
  • Meta-Analysis : Compare data across publications, noting variables like assay sensitivity (e.g., EC50 variations in receptor studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.